molecular formula C21H18N2O B214975 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone

3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone

Cat. No. B214975
M. Wt: 314.4 g/mol
InChI Key: PDOKDJBPGAYMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone is a synthetic compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects through various pathways, including the inhibition of enzymes, the modulation of ion channels, and the activation of signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of potassium channels, which play a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and prostaglandins in vitro and in vivo. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively stable and easy to handle. However, there are some limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective analogs of the compound. Additionally, the compound may be used as a tool in the study of ion channels and other biological processes. Overall, the study of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has the potential to contribute to the development of new therapeutic agents and the understanding of biological processes.

Synthesis Methods

The synthesis of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone involves the reaction of 2-aminobenzonitrile and 1-naphthylacetonitrile in the presence of a base and a solvent. The reaction proceeds through a condensation reaction and cyclization to form the quinazolinone ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of base and solvent, reaction time, and temperature.

Scientific Research Applications

3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, it has shown potential as a neuroprotective agent and a modulator of ion channels. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

3-naphthalen-1-yl-2-propylquinazolin-4-one

InChI

InChI=1S/C21H18N2O/c1-2-8-20-22-18-13-6-5-12-17(18)21(24)23(20)19-14-7-10-15-9-3-4-11-16(15)19/h3-7,9-14H,2,8H2,1H3

InChI Key

PDOKDJBPGAYMBP-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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